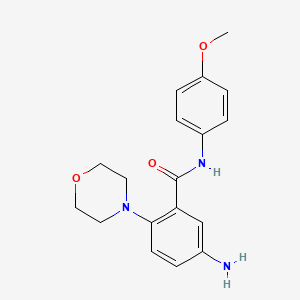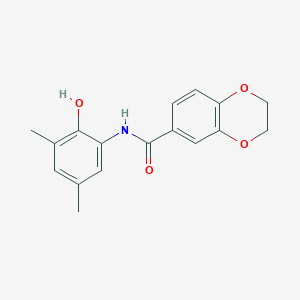![molecular formula C18H17N3O B5783360 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol, also known as PPQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinazoline family. It has a molecular formula of C20H18N2O and a molecular weight of 306.37 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol is not fully understood, but it has been shown to interact with several proteins and enzymes in cells. This compound has been shown to bind to the sigma-1 receptor, which is involved in regulating calcium signaling and cell survival. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. These interactions may contribute to the neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in water and organic solvents, making it easy to use in various assays. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, and its effects on human cells are not fully understood. Additionally, this compound can interact with other proteins and enzymes in cells, making it difficult to study its specific effects.
Direcciones Futuras
There are several future directions for 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol research. One direction is to further investigate the mechanism of action of this compound and its interactions with specific proteins and enzymes in cells. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, cancer, and inflammation. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved efficacy and fewer side effects.
Métodos De Síntesis
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol can be synthesized by the reaction of 2-aminobenzophenone and pyrrolidine in the presence of a catalyst. The reaction yields this compound with a purity of over 99%. The synthesis method has been optimized to increase the yield and purity of this compound, making it a cost-effective and practical method for producing this compound.
Aplicaciones Científicas De Investigación
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been used as a lead compound for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylquinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-16-10-4-2-8-14(16)17-19-15-9-3-1-7-13(15)18(20-17)21-11-5-6-12-21/h1-4,7-10,22H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYKVGRBYQGVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)

